8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one
Overview
Description
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utilization .
Scientific Research Applications
Synthesis Optimization
The synthesis of substances similar to 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one, such as 6-nitro-3,4-dihydroquinazolin-4-one, has been explored. These compounds are characterized using spectroscopy techniques like IR, Mass, 1H, 13C NMR, and the conditions for their synthesis are optimized using experimental planning methods (Ziyadullaev et al., 2020).
Antibacterial Properties
Research has been conducted on derivatives of 8-nitrofluoroquinolone, which is structurally similar to 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one, to investigate their antibacterial properties. These compounds have shown promising activity against gram-positive and gram-negative strains (Al-Hiari et al., 2007).
Nitration and Cyclization Studies
Studies on the nitration of heterocycles related to 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one have been reported, demonstrating different yields and products based on varying nitration conditions (Schofield & Swain, 1948). Furthermore, the cyclization of azido nitroquinolines to oxadiazoloquinolines has been studied, which is relevant to the chemical transformations of compounds like 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one (Gressl et al., 2010).
Vicarious Nucleophilic Amination
The vicarious nucleophilic amination of nitroquinolines, including compounds structurally similar to 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one, has been studied, showing the possibility of amino product formation in basic medium (Szpakiewicz & Grzegożek, 2008).
Selenium-Catalyzed Reductive N-Heterocyclization
A catalytic synthetic method has been developed for 3,4-dihydroquinazolin-4-ones, relevant to the synthesis of 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one, using selenium catalysis and carbon monoxide (Nishiyama et al., 2002).
Ethylene Polymerization Behavior
The synthesis and characterization of nickel complexes with nitroarylamino ligands have been studied for their application in ethylene polymerization. These studies can provide insights into the catalytic applications of compounds like 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one (Zhang et al., 2011).
One-Pot Synthesis Methods
Research has been conducted on simple one-pot synthesis methods for quinazolin-4(3H)-ones, relevant to the efficient synthesis of compounds like 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one (Romero et al., 2013).
Future Directions
Quinazolinones and their derivatives have shown potential in various areas of medicinal chemistry, including drug design, structure-activity relationship, and the mode of action of some analgesic and anti-inflammatory compounds . This suggests that 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one and similar compounds may have potential future applications in these areas.
properties
IUPAC Name |
8-chloro-6-nitro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O3/c9-6-2-4(12(14)15)1-5-7(6)10-3-11-8(5)13/h1-3H,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQYRQZFXFLCQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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